molecular formula C5HCl2NS B15321810 3,4-Dichlorothiophene-2-carbonitrile

3,4-Dichlorothiophene-2-carbonitrile

Cat. No.: B15321810
M. Wt: 178.04 g/mol
InChI Key: VWORUAXSCSGQMZ-UHFFFAOYSA-N
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Description

3,4-Dichlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HCl2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and a nitrile group at the 2 position on the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorothiophene-2-carbonitrile typically involves the chlorination of thiophene derivatives followed by the introduction of the nitrile group. One common method is the reaction of 3,4-dichlorothiophene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by nitrile group introduction using efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichlorothiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichlorothiophene-2-carbonitrile depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the thiophene ring and nitrile group undergo changes in their oxidation states, resulting in the formation of new functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorothiophene-2-carbonitrile
  • 2,4-Dichlorothiophene-3-carbonitrile
  • 3,4-Dibromothiophene-2-carbonitrile

Uniqueness

3,4-Dichlorothiophene-2-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group on the thiophene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5HCl2NS

Molecular Weight

178.04 g/mol

IUPAC Name

3,4-dichlorothiophene-2-carbonitrile

InChI

InChI=1S/C5HCl2NS/c6-3-2-9-4(1-8)5(3)7/h2H

InChI Key

VWORUAXSCSGQMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C#N)Cl)Cl

Origin of Product

United States

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